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Compound of Interest

Compound Name: 10H-Phenothiazine 5,5-dioxide

Cat. No.: B075397

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive review of the existing literature on
10H-Phenothiazine 5,5-dioxide and its derivatives. This document consolidates key findings
on the synthesis, physicochemical properties, and significant biological activities of this class of
compounds, with a focus on their potential in drug development. All quantitative data has been
summarized into structured tables for comparative analysis, and detailed experimental
protocols for key assays are provided. Furthermore, critical signaling pathways and
experimental workflows are visualized using diagrams generated with Graphviz to facilitate a
deeper understanding of the underlying mechanisms.

Chemical and Physical Properties

10H-Phenothiazine 5,5-dioxide is a tricyclic heterocyclic compound with the molecular
formula C12H9NO2S and a molecular weight of approximately 231.27 g/mol .[1] The core
structure consists of a phenothiazine nucleus where the sulfur atom is oxidized to a sulfone
group. This modification significantly influences the electronic and conformational properties of
the molecule, impacting its biological activity.
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Property Value Reference
CAS Number 1209-66-1 [1]
Molecular Formula C12HINO2S [1]
Molecular Weight 231.27 g/mol [1]

White to light yellow or light

Appearance orange crystalline solid or [1]
powder

Melting Point Not available

Boiling Point Not available

Solubility Not available

Synthesis of 10H-Phenothiazine 5,5-dioxide and Its
Derivatives

The primary method for the synthesis of 10H-Phenothiazine 5,5-dioxide involves the oxidation
of 10H-phenothiazine. This is commonly achieved using an oxidizing agent such as hydrogen
peroxide in a suitable solvent like glacial acetic acid.[2][3] Various derivatives can be
synthesized by modifying the starting phenothiazine material or by further reactions on the
10H-Phenothiazine 5,5-dioxide core.
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o Starting Reagents and )
Derivative . . Yield (%) Reference
Material Conditions
10-(3-(4-(2-
10-(3-(4-(2- _
hydroxyethyl)pip
hydroxyethyl)pro ]
erazin-1- )
pyl)-2- H202, Acetic
. yl)propyl)-2- .
(trifluoromethyl)- ) acid, room o
(trifluoromethyl)- Quantitative [4]
10H- temperature, 30
o 10H-
phenothiazine- o h
o phenothiazine-5-
5,5-dioxide )
) ) oxide
dihydrochloride ) i
dihydrochloride
Substituted 1- ]
) Substituted 1- 30% Hydrogen
nitro-10H-
o nitro-10H- peroxide, Glacial ~ Not specified [3]
phenothiazine- o . )
o phenothiazines acetic acid
5,5-dioxides

Experimental Protocol: Synthesis of 10-(3-(4-(2-
hydroxyethyl)propyl)-2-(trifluoromethyl)-10H-
phenothiazine-5,5-dioxide dihydrochloride[4]

In a round-bottom flask, dissolve 10-(3-(4-(2-hydroxyethyl)piperazin-1-yl)propyl)-2-

(trifluoromethyl)-10H-phenothiazine-5-oxide dihydrochloride (0.018 mol) in acetic acid (60

mL).

Add hydrogen peroxide (0.037 mol) to the solution and stir the mixture at room temperature.

Monitor the reaction progress using Thin Layer Chromatography (TLC) with an elution
system of Acetone:CHCI3:MeOH (1:1:1).

After completion of the reaction (approximately 30 hours), transfer the reaction mixture to a

beaker.

Add water and basify the solution using sodium carbonate.

Extract the product with dichloromethane.
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» Further purification steps, if necessary, can be performed using standard chromatographic
techniques.

Biological Activities

Derivatives of 10H-Phenothiazine 5,5-dioxide have demonstrated a wide range of biological
activities, with significant potential in anticancer and antimicrobial applications. The sulfone
moiety is believed to play a crucial role in the enhanced activity of these compounds.

Anticancer Activity

Numerous studies have investigated the cytotoxic effects of 10H-Phenothiazine 5,5-dioxide
derivatives against various cancer cell lines. The mechanism of action is thought to involve the
induction of apoptosis and the modulation of key signaling pathways involved in cell
proliferation and survival.[5][6][7] Phenothiazines have been shown to interfere with critical
cancer signaling pathways, including the PI3K/Akt/mTOR and MAPK/ERK1/2 cascades,
leading to the inhibition of cell growth and the induction of programmed cell death.[5][6]
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Compound Cancer Cell Line IC50 (pM) Reference
PEGylated )
o HelLa (cervical cancer) 229.1 [8]
phenothiazine (PP)
PEGylated .
o MeWo (skin cancer) 251.9 [8]
phenothiazine (PP)
PEGylated
phenothiazine oxide HepG2 (liver cancer) 161.3 [8]
(PPO)
PEGylated
phenothiazine oxide MCF7 (breast cancer)  131.7 [8]
(PPO)
PEGylated CT26 (mouse colon
o . 47.89 [8]
phenothiazine (PP) carcinoma)
PEGylated
o ] CT26 (mouse colon
phenothiazine oxide ) 24.19 [8]
carcinoma)
(PPO)
] ) PC-3 (prostatic
Trifluoperazine 6.67 [9]
cancer)
Phenothiazine-based ]
U-87 (glioblastoma) 4.88 [9]
compound
Phenothiazine-based Sa0sSs-2
7.75 [9]
compound (osteosarcoma)
Phenothiazine-based ]
Daudi (lymphoma) 0.59 [9]
compound
Phenothiazine-based LS174T
. 0.78 [9]
compound (adenocarcinoma)
Phenothiazine-based
U20S (sarcoma) 5.17 [9]
compound
Phenothiazine KG1la (bone cancer) 1.14 [9]
derivative with methyl
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thio at C2 and a

piperazinylpropyl
chain at N10

Chalcone-based
phenothiazine with
dodecyl at N10 and
trimethoxyphenyl

group

MCF-7 (breast

cancer)

12 [9]

Azobenzyliminopheno

thiazine

MCF-7 (breast

cancer)

34.61 [9]

Piperazine-based
phenothiazine with
N,N-dimethyl-2-(4-
propylpiperazin-1-
yl)ethan-1-amine at
N10

MDA-MB-231 (breast

cancer)

1.16 [9]

Phenothiazine
carboxamide
derivative with N-(4-
(3-(piperazin-1-
yl)propoxy)phenyl)ace
tamide at N10

BT474, MDA-MB-231,
MCF-7 (breast

cancer)

9.33-11.82 [9]

(E)-2-(2-((E)-1-(10H-
phenothiazin-2-
ylhethylidene)hydrazin
y1)-5-(2-(4-
methoxyphenyl)hydra
zono)thiazol-4(5H)-

one

A549 (lung cancer)

5.37 pg/mL [9]

Phenothiazine-based

compound

H358 (lung cancer)

1.30 [9]

Phenothiazine-based

compound

H1299 (lung cancer)

7 [9]
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Phenothiazine-based SW1990, AsPCl1,

amide-ornamented BxPC3, Pancl 6.31-8.63 [9]
dihydropyridine (pancreatic cancer)
Thiazolo[5,4-
blphenothiazine with THP-1, HL-60
] 21.6, 67.26 [9]
naphthalene (leukemic cells)
substituent
10-((2-
_ u87, U251 N
nitrophenyl)sulfonyl)-1 Not specified [9]

o (glioblastoma)
OH-phenothiazine

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric
assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase
enzymes reflect the number of viable cells present.

Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10"3 to 1 x 10”4 cells/well and
incubate for 24 hours to allow for cell attachment.

o Compound Treatment: Treat the cells with various concentrations of the 10H-Phenothiazine
5,5-dioxide derivative and incubate for the desired period (e.g., 24, 48, or 72 hours).

o MTT Addition: After the incubation period, add 20 pL of MTT solution (5 mg/mL in PBS) to
each well and incubate for 3-4 hours at 37°C.

e Formazan Solubilization: Carefully remove the medium and add 150 uL of DMSO to each
well to dissolve the formazan crystals.

o Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

» Data Analysis: Calculate the percentage of cell viability relative to the untreated control and
determine the IC50 value (the concentration of the compound that inhibits 50% of cell
growth).

© 2025 BenchChem. All rights reserved. 7/17 Tech Support


https://www.tandfonline.com/doi/pdf/10.1080/17568919.2025.2453417
https://www.tandfonline.com/doi/pdf/10.1080/17568919.2025.2453417
https://www.tandfonline.com/doi/pdf/10.1080/17568919.2025.2453417
https://www.benchchem.com/product/b075397?utm_src=pdf-body
https://www.benchchem.com/product/b075397?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b075397?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Antimicrobial Activity

Derivatives of 10H-Phenothiazine 5,5-dioxide have also shown promising activity against a
range of bacterial and fungal strains. The mechanism of action is likely related to the disruption
of microbial cell membranes and the inhibition of essential enzymatic processes.

Compound Microorganism MIC (pg/mL) Reference

Phenothiazine Acinetobacter
o - 50 - 600 [10]
derivatives baumannii

Biofilm of
Acinetobacter 500 - >3000 [10]

baumannii

Phenothiazine

derivatives

10-Methyl-N-

(piperidin-1-

ylmethyl)-10H- S. aureus 12.5 [11]
phenothiazine-3-

sulfonamide (5a)

10-Methyl-N-

morpholinomethyl)-10

(morp o Y S. aureus 6.25 [11]
H-phenothiazine-3-

sulfonamide (5b)

N-((bis(2-

hydroxyethyl)amino)m

ethyl)-10-methyl-10H-  S. aureus 12.5 [11]
phenothiazine-3-

sulfonamide (5c¢)

10-Methyl-N-

(morpholinomethyl)-10

H-phenothiazine-3- S. aureus 3.125 [11]
sulfonamide derivative

(14b)
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Experimental Protocol: Agar Well Diffusion Method for
Antimicrobial Susceptibility Testing

This method is used to assess the antimicrobial activity of a compound by measuring the zone
of inhibition of microbial growth on an agar plate.

Preparation of Inoculum: Prepare a standardized microbial suspension in sterile saline or
broth.

¢ Agar Plate Inoculation: Spread the microbial inoculum evenly over the surface of a sterile
agar plate.

o Well Preparation: Create wells of a specific diameter in the agar using a sterile cork borer.

o Compound Application: Add a known concentration of the 10H-Phenothiazine 5,5-dioxide
derivative solution to each well.

 Incubation: Incubate the plates at the appropriate temperature for the specific microorganism
(e.g., 37°C for 24 hours for bacteria).

o Zone of Inhibition Measurement: Measure the diameter of the clear zone around each well
where microbial growth is inhibited. The size of the zone is indicative of the antimicrobial
activity of the compound.

Signaling Pathways and Mechanisms of Action

The biological effects of 10H-Phenothiazine 5,5-dioxide and its derivatives are mediated
through their interaction with various cellular signaling pathways. Understanding these
pathways is crucial for the rational design of new therapeutic agents.

PI3K/Akt Sighaling Pathway in Neuroprotection and
Cancer

The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell
survival, proliferation, and apoptosis.[6][7] Phenothiazine derivatives have been shown to
modulate this pathway, leading to both neuroprotective and anticancer effects.[7][12] In the
context of neuroprotection, activation of the PI3K/Akt pathway can inhibit apoptosis and
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promote neuronal survival.[7][12] Conversely, in cancer cells, inhibition of this pathway can
suppress tumor growth and induce apoptosis.[6]
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Caption: Modulation of the PI3K/Akt signaling pathway by 10H-Phenothiazine 5,5-dioxide.

MAPK/ERK Signaling Pathway in Cancer

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK)
pathway is another crucial signaling cascade that regulates cell growth, differentiation, and
survival.[5][13] Dysregulation of this pathway is a hallmark of many cancers. Phenothiazine
derivatives have been reported to interfere with the MAPK/ERK pathway, contributing to their
anticancer effects.[5][13]

© 2025 BenchChem. All rights reserved. 11/17 Tech Support


https://www.benchchem.com/product/b075397?utm_src=pdf-body-img
https://www.benchchem.com/product/b075397?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC12297022/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9135253/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12297022/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9135253/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b075397?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exploratory

Check Availability & Pricing

Extracellular

Growth Factors

Binds

Cytoplasm

Cell Mi lrnbrane

10H-Phenothiazine

5,5-dioxide

EGFR

Activatg

w

1
]
| Modulates
1

ctivates

A ctivates

Nudleus
Y

Transcription
Factors (e.g., c-Myc)

Regulates
\ 4

Click to download full resolution via product page

Caption: Interference of the MAPK/ERK signaling pathway by 10H-Phenothiazine 5,5-dioxide.
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Induction of Apoptosis

A common mechanism of action for many anticancer agents is the induction of apoptosis, or
programmed cell death. Phenothiazine derivatives, including the 5,5-dioxide analogs, have
been shown to trigger apoptosis in cancer cells through both intrinsic and extrinsic pathways.
[14][15][16] This involves the activation of caspases, the regulation of Bcl-2 family proteins, and
the release of cytochrome c from the mitochondria.[14]
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Caption: Induction of apoptosis by 10H-Phenothiazine 5,5-dioxide via intrinsic and extrinsic
pathways.

Conclusion

10H-Phenothiazine 5,5-dioxide and its derivatives represent a versatile scaffold with
significant potential for the development of novel therapeutic agents. Their demonstrated
efficacy in preclinical models of cancer and infectious diseases, coupled with a growing
understanding of their mechanisms of action, provides a strong rationale for further
investigation. This technical guide serves as a comprehensive resource for researchers in the
field, summarizing the current state of knowledge and providing detailed methodologies to
facilitate future studies. The continued exploration of this chemical class holds promise for the
discovery of new and effective treatments for a range of human diseases.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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